

¹H NMR and ¹³C NMR data for tert-butyl carbamate

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Compound of Interest

Compound Name: *Tert-butylcarbamate*

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A Comparative Guide to the ¹H and ¹³C NMR Spectra of Tert-Butyl Carbamate and Alternative Protecting Groups

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical compounds is a foundational requirement for advancing research. Amine protecting groups are essential tools in organic synthesis, and their successful installation and removal must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for tert-butyl carbamate (Boc-NH₂), a common amine protecting group, and two widely used alternatives: benzyl carbamate (Cbz-NH₂) and 9-fluorenylmethyl carbamate (Fmoc-NH₂).

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl carbamate, benzyl carbamate, and 9-fluorenylmethyl carbamate. The data were obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis, allowing for direct comparison.

¹H NMR Data Comparison

Compound Name	Structure	Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Tert-butyl carbamate	<chem>-C(CH3)3</chem>	1.45	Singlet	9H	
-NH ₂	-4.7 (broad)	Singlet	2H		
Benzyl carbamate	<chem>-CH2-Ph</chem>	5.11	Singlet	2H	
-NH ₂	4.91	Broad Singlet	2H		
-C ₆ H ₅	7.39 - 7.56	Multiplet	5H		
9-Fluorenylmet hyl carbamate	<chem>-CH2-</chem>	4.31	Doublet	2H	
-CH-	4.18	Triplet	1H		
Aromatic-H	7.29 - 7.75	Multiplet	8H		

¹³C NMR Data Comparison

Compound Name	Structure	Signal Assignment	Chemical Shift (δ , ppm)
Tert-butyl carbamate	<chem>-C(CH3)3</chem>	79.5	
	<chem>-C(CH3)3</chem>	28.4	
	<chem>-C=O</chem>	156.9	
Benzyl carbamate	<chem>-CH2-Ph</chem>	67.2	
Aromatic C		128.3, 128.4, 128.7, 136.1	
	<chem>-C=O</chem>	156.5	
9-Fluorenylmethyl carbamate	<chem>-CH2-</chem>	68.1	
	<chem>-CH-</chem>	48.5	
Aromatic C		121.0, 126.4, 128.3, 128.9, 142.7, 145.3, 145.5	
	<chem>-C=O</chem>	158.7	

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring high-quality ^1H and ^{13}C NMR spectra for small organic molecules such as carbamates.

Sample Preparation

- Weighing the Sample: Accurately weigh 5-25 mg of the compound for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.[1]
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) to the vial.[1] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

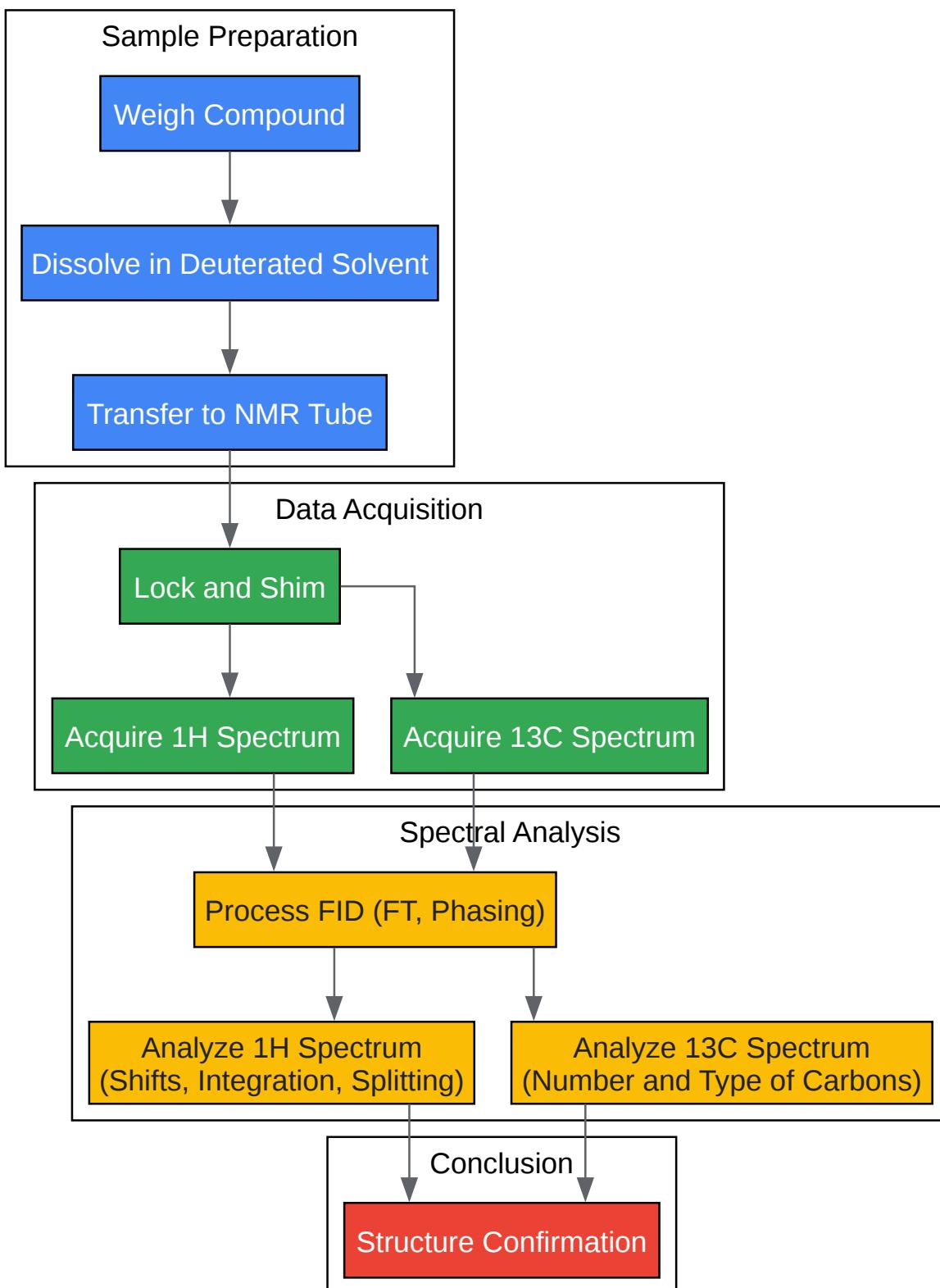
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample contains particulate matter, it should be filtered through a small cotton plug in a Pasteur pipette into the NMR tube.[1]
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is set to 0.00 ppm.

NMR Data Acquisition

- Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's magnet.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved NMR signals.
- Acquisition Parameters:
 - ^1H NMR: A standard proton experiment is typically run with a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled ^{13}C experiment is standard. This involves irradiating the protons while acquiring the carbon data, which simplifies the spectrum by collapsing carbon-proton couplings into single lines and can provide a Nuclear Overhauser Effect (NOE) enhancement of the signal. A longer acquisition time and more scans are generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is typically followed by phase correction and baseline correction to produce the final spectrum for analysis.

Workflow for NMR Analysis of Carbamate-Protected Amines

The following diagram illustrates a logical workflow for the characterization of carbamate-protected amines using NMR spectroscopy.



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Caption: A workflow for the NMR analysis of carbamate-protected compounds.

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References

- 1. benchchem.com [benchchem.com]
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